molecular formula C12H13NS B13314543 N-(But-3-en-1-yl)-1-benzothiophen-7-amine

N-(But-3-en-1-yl)-1-benzothiophen-7-amine

Cat. No.: B13314543
M. Wt: 203.31 g/mol
InChI Key: OEWMQNPEKKKWKV-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a but-3-en-1-yl group attached to the nitrogen atom of the amine group at the 7th position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-en-1-yl)-1-benzothiophen-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-benzothiophen-7-amine and but-3-en-1-yl bromide.

    N-Alkylation: The key step involves the N-alkylation of 1-benzothiophen-7-amine with but-3-en-1-yl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzothiophenes

Scientific Research Applications

N-(But-3-en-1-yl)-1-benzothiophen-7-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(But-3-en-1-yl)-1-benzothiophen-2-amine
  • N-(But-3-en-1-yl)-1-benzothiophen-3-amine
  • N-(But-3-en-1-yl)-1-benzothiophen-4-amine

Uniqueness

N-(But-3-en-1-yl)-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the but-3-en-1-yl group and the amine on the benzothiophene ring can lead to different interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N-but-3-enyl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H13NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h2,4-7,9,13H,1,3,8H2

InChI Key

OEWMQNPEKKKWKV-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

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